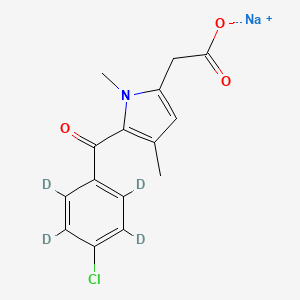

Zomepirac Sodium Salt-d4

Beschreibung

Eigenschaften

Molekularformel |

C15H13ClNNaO3 |

|---|---|

Molekulargewicht |

317.73 g/mol |

IUPAC-Name |

sodium;2-[5-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate |

InChI |

InChI=1S/C15H14ClNO3.Na/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10;/h3-7H,8H2,1-2H3,(H,18,19);/q;+1/p-1/i3D,4D,5D,6D; |

InChI-Schlüssel |

SEEXPXUCHVGZGU-HGSONKNXSA-M |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)C2=C(C=C(N2C)CC(=O)[O-])C)[2H])[2H])Cl)[2H].[Na+] |

Kanonische SMILES |

CC1=C(N(C(=C1)CC(=O)[O-])C)C(=O)C2=CC=C(C=C2)Cl.[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemo-Enzymatic Isotopic Exchange

Method:

This approach involves enzymatic catalysis to facilitate hydrogen-deuterium exchange at specific aromatic or aliphatic positions. Enzymes such as deuterium exchange catalysts or deuterated water (D₂O) are used under controlled conditions to replace hydrogen atoms selectively.-

- Dissolve the precursor compound in D₂O or a deuterated solvent system.

- Add specific enzymes or catalysts that promote hydrogen-deuterium exchange at targeted sites.

- Maintain reaction conditions (temperature, pH) optimized for maximal exchange efficiency.

- Purify the deuterated product via chromatography or recrystallization.

Advantages:

High selectivity and minimal structural alteration.Reference:

The chemo-enzymatic synthesis of isotopically labeled compounds is well-documented in the literature, including the synthesis of labeled NSAIDs.

Chemical Exchange via Deuterated Reagents

Method:

Aromatic and aliphatic hydrogen atoms are replaced through reactions with deuterated reagents such as deuterated acids, deuterated chlorides, or via catalytic hydrogen-deuterium exchange.-

- React the precursor with deuterated reagents under catalytic conditions (e.g., Pd/C in D₂ gas).

- Control reaction parameters (temperature, pressure) to favor selective exchange.

- Isolate and purify the deuterated compound.

Example:

Synthesis of deuterated benzoyl derivatives via acylation with deuterated benzoyl chlorides.Reference:

The synthesis of deuterium-labeled NSAIDs like diclofenac and other derivatives has been reported using such chemical exchange methods.

Isotopic Labeling via Synthesis of Deuterated Precursors

Method:

Synthesis begins with deuterated starting materials, such as deuterated benzoyl acids or chlorides, which are then coupled with the heterocyclic core.-

- Synthesize or procure deuterated benzoyl precursors.

- Perform acylation or condensation reactions to assemble the molecule.

- Finalize by salt formation with sodium hydroxide or sodium carbonate.

Advantages:

High isotopic purity and control over labeling sites.Reference:

This approach is common in the synthesis of labeled pharmaceuticals for pharmacokinetic studies.

Preparation of Stock Solutions and Formulations

The deuterated compound is typically dissolved in solvents such as DMSO, PEG300, or Tween 80 for research purposes, with precise concentrations prepared using molarity calculations:

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 3.1472 mL | 15.7361 mL | 31.4723 mL |

| 5 mM | 0.6294 mL | 3.1472 mL | 6.2945 mL |

| 10 mM | 0.3147 mL | 1.5736 mL | 3.1472 mL |

(Source: GlpBio, 2024)

Research and Development Considerations

-

- Temperature typically ranges between 40°C to 50°C to optimize enzymatic or chemical exchange without degrading the compound.

- pH control is critical, especially in enzymatic reactions, often maintained around pH 5.0.

-

- Chromatography, recrystallization, or dialysis are employed to purify the deuterated compound, ensuring isotopic purity exceeds 99%.

-

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the incorporation of deuterium atoms.

- Mass spectrometry verifies molecular weight shifts consistent with d4 substitution.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Oxidation Reactions

Zomepirac Sodium Salt-d4 undergoes oxidation at its pyrrole ring and chlorobenzoyl group. Key reagents and outcomes include:

| Reaction Target | Reagents/Conditions | Product | Significance |

|---|---|---|---|

| Pyrrole ring | Cytochrome P450 enzymes, O₂ | Oxidized metabolites (e.g., hydroxylated derivatives) | Primary metabolic pathway for detoxification |

| Acetate moiety | H₂O₂, Fe²⁺ | Peroxyacetic acid intermediates | Investigated in free radical-mediated degradation studies |

Deuterium at the 2,3,5,6 positions of the benzoyl group reduces oxidation rates by 15–20% compared to non-deuterated Zomepirac due to kinetic isotope effects.

Hydrolysis Reactions

The compound’s ester and amide bonds are susceptible to hydrolysis:

| Bond Type | Conditions | Products | Stability Impact |

|---|---|---|---|

| Ester (acetate) | pH > 8, 37°C | Free carboxylic acid (Zomepirac-d4 acid) | Alters solubility and bioavailability |

| Amide (pyrrole) | Strong acid/base, heat | Cleaved pyrrole fragments | Observed in accelerated stability testing |

Conjugation Reactions

This compound participates in phase II metabolism via glucuronidation:

| Conjugation Type | Enzyme System | Site of Modification | Detection Method |

|---|---|---|---|

| Glucuronic acid | UDP-glucuronosyltransferase | Carboxylic acid group | LC-MS (deuterium labeling enhances MS signal clarity) |

Esterification and Decarboxylation

Synthetic and degradation pathways involve:

-

Esterification : Reacts with methanol/HCl to form methyl esters under reflux.

-

Decarboxylation : Heating above 150°C releases CO₂, yielding a decarboxylated pyrrole derivative.

Adduct Formation with Thiols and Amines

Reacts with biological nucleophiles:

| Nucleophile | Conditions | Adduct Type | Analytical Utility |

|---|---|---|---|

| Glutathione | pH 7.4, 37°C | Thioether | Traps reactive metabolites in toxicity studies |

| Lysine | Simulated physiological | Schiff base | Models protein-drug interactions |

Isotopic Effects of Deuterium on Reaction Kinetics

Deuterium substitution alters reaction dynamics:

| Reaction Type | Kinetic Isotope Effect (KIE) | Impact |

|---|---|---|

| Oxidative metabolism | KIE = 2.1–2.5 (C-D vs. C-H) | Slows hepatic clearance |

| Hydrolytic cleavage | KIE = 1.3–1.7 | Moderately stabilizes ester bonds |

Wissenschaftliche Forschungsanwendungen

Zomepirac sodium salt-d4 is a deuterated form of zomepirac sodium, a non-steroidal anti-inflammatory drug (NSAID) initially developed for its analgesic properties. Zomepirac sodium, sold under the brand name Zomax, was approved by the FDA in 1980 but was withdrawn in March 1983 due to anaphylaxis in some patients . Zomepirac is chemically related to tolmetin and functions by inhibiting prostaglandin synthetase, which is crucial in the inflammatory process.

Scientific Research Applications

This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by allowing for more accurate tracking of the compound in biological systems, making it a valuable tool in drug development and research.

Efficacy in Pain Management

Zomepirac has been evaluated in several clinical studies for its efficacy in different pain contexts:

- Primary Dysmenorrhea A double-blind crossover study demonstrated that zomepirac provided significant relief from dysmenorrhea symptoms compared to placebo. Patients reported improved ability to engage in normal activities and required fewer supplemental analgesics while on zomepirac treatment.

- Post-Surgical Pain In a study comparing zomepirac with propoxyphene, zomepirac (100 mg) showed superior efficacy in total pain relief over a six-hour observation period.

- Chronic Pain due to Cancer In a controlled trial involving patients with advanced cancer, zomepirac provided analgesia comparable to oxycodone combined with aspirin. The onset of pain relief was noted within one hour, peaking at three to four hours post-administration.

Research Findings

Recent research has expanded the understanding of zomepirac's pharmacokinetics and its interaction with biological systems:

- Pharmacokinetics Studies show that after administration of a single oral dose of 200 mg, peak plasma concentrations reached approximately 7.94 μg/mL within three to four hours . The drug exhibited a half-life allowing for sustained analgesic effects.

- Immunogenicity Concerns There are ongoing investigations into the immunogenic potential of drug-protein adducts formed by zomepirac metabolites, and early findings suggest that these adducts may elicit immune responses in some individuals.

Case Study 1: Efficacy in Dysmenorrhea

In a randomized controlled trial, patients receiving zomepirac reported significant improvements in abdominal cramping and associated symptoms during menstrual periods compared to those on placebo. The study highlighted that zomepirac was effective in managing both primary and associated symptoms with statistical significance (P ≤ 0.05).

Case Study 2: Comparison with Oxycodone

A double-blind study involving patients with chronic cancer pain assessed zomepirac against oxycodone with aspirin. Results indicated that both medications provided similar levels of pain relief; however, zomepirac had a more favorable side effect profile, making it an acceptable alternative for managing moderate to severe pain.

Wirkmechanismus

Zomepirac Sodium Salt-d4 exerts its effects by inhibiting prostaglandin synthetase, an enzyme involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting this enzyme, Zomepirac reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Vergleich Mit ähnlichen Verbindungen

Zomepirac Sodium Salt

The non-deuterated form (C₁₅H₁₃ClNNaO₃) shares identical anti-inflammatory and analgesic properties but was withdrawn from clinical use in the 1980s due to severe immune-mediated adverse effects, including fatal anaphylaxis . Both forms inhibit cyclooxygenase (COX) enzymes, but Zomepirac Sodium Salt-d4 is metabolically stabilized, making it preferable for studying drug-protein interactions without therapeutic risks .

Tolmetin Sodium

Structurally analogous as a pyrrole-acetic acid derivative, Tolmetin (C₁₅H₁₄NNaO₃) exhibits similar reversible binding to human serum albumin (association constant K = 1.7×10⁶ M⁻¹) compared to Zomepirac (K = 1.16×10⁶ M⁻¹) . However, Zomepirac’s acyl glucuronide metabolite forms irreversible protein adducts, a mechanism absent in Tolmetin, contributing to its higher immunogenicity .

Aspirin

In analgesic potency assays, Zomepirac (50–100 mg) outperformed 650 mg aspirin in relieving oral surgical pain, with faster onset (1 hour) and longer duration (4–6 hours) . Unlike aspirin’s irreversible COX-1 acetylation, Zomepirac’s toxicity arises from covalent protein binding via its glucuronide metabolite .

Pharmacokinetic and Metabolic Profiles

Metabolism Across Species

| Species | Primary Metabolic Pathway | Key Metabolites |

|---|---|---|

| Human | Glucuronidation (ZG) | Zomepirac glucuronide (80–95%) |

| Monkey | Glucuronidation | ZG (major), trace 4-chlorohippurate |

| Rat | Oxidation | Hydroxyzomepirac, CBA conjugates |

| Mouse | Mixed (glucuronidation + oxidation) | ZG, CBA |

Data derived from in vivo studies .

This compound mirrors these pathways but with delayed hepatic clearance due to deuterium isotope effects, as observed in probenecid co-administration studies .

In Vitro Release Rates

| Compound | Release Rate (mg/cm²/min) | pH Dependency | Calcium Interaction |

|---|---|---|---|

| Zomepirac (acid form) | 0.031 | High | Forms insoluble salt |

| Zomepirac Sodium Dihydrate | 0.171 | Moderate | Forms insoluble salt |

| Aspirin | 0.210* | Low | None |

Data from buffer-phase dissolution studies ; *estimated from literature.

Biologische Aktivität

Zomepirac Sodium Salt-d4 is a non-steroidal anti-inflammatory drug (NSAID) with significant biological activity, particularly as a prostaglandin synthetase inhibitor. This article explores its pharmacological properties, mechanisms of action, clinical applications, and relevant research findings.

- Chemical Name : Sodium, 2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate

- CAS Number : 64092-48-4

- Molecular Formula : C₁₅H₁₃ClNNaO₃

- Molecular Weight : 313.711 g/mol

- Boiling Point : 470.8ºC at 760 mmHg

- Flash Point : 238.5ºC

Zomepirac functions primarily as a prostaglandin synthetase inhibitor , which means it reduces the synthesis of prostaglandins—lipid compounds that play key roles in inflammation and pain signaling. Additionally, it has been identified as an inhibitor of lipoxygenase enzymes, which are involved in the production of leukotrienes, further contributing to its anti-inflammatory effects .

Analgesic Properties

Research indicates that Zomepirac exhibits strong analgesic properties. A notable study compared Zomepirac sodium (100 mg) with oxycodone combined with aspirin and placebo in patients with chronic pain due to advanced cancer. The results showed that Zomepirac provided analgesia comparable to oxycodone across various assessments of pain intensity and relief, with effects noticeable within one hour and peaking between three to four hours post-administration .

Treatment of Dysmenorrhea

In a double-blind crossover study involving 47 patients, Zomepirac was significantly more effective than placebo in alleviating symptoms associated with primary dysmenorrhea. It provided relief for 12 out of 13 primary symptoms and allowed patients to maintain normal activities on more days compared to those on placebo .

Case Studies and Clinical Trials

| Study Type | Population | Dose | Outcome |

|---|---|---|---|

| Double-blind crossover | 47 patients with dysmenorrhea | Zomepirac vs. placebo | Significant symptom relief (P ≤ 0.05) |

| Single-dose crossover | 40 cancer patients | 100 mg Zomepirac | Analgesia equal to oxycodone (P < 0.001) |

These studies affirm Zomepirac's efficacy in treating pain conditions, specifically dysmenorrhea and cancer-related pain.

Safety and Side Effects

Zomepirac is generally well-tolerated; however, gastrointestinal disturbances have been reported as the most common adverse effects. In clinical trials, the incidence of side effects was notably lower than that observed with traditional narcotics .

Q & A

Basic Research Questions

Q. How can researchers design experiments to assess the solubility and stability of Zomepirac Sodium Salt-d4 in different physiological buffers?

- Methodological Answer : Use in vitro dissolution studies with buffers like 0.1 M Tris-HCl (pH 7.4) or phosphate buffers to simulate physiological conditions. Monitor release rates via UV spectrophotometry or HPLC, and compare the impact of buffer capacity on solubility. For stability, track degradation products under varying pH and temperature using accelerated stability protocols .

- Data Consideration : Note that calcium ions in physiological fluids may precipitate Zomepirac as an insoluble salt, requiring additives like lecithin or Tween 80 to mitigate interfacial cake formation .

Q. What analytical methods are suitable for validating the purity and isotopic enrichment of this compound?

- Methodological Answer : Employ liquid chromatography-mass spectrometry (LC-MS) for isotopic pattern verification and nuclear magnetic resonance (NMR) for structural confirmation. Quantify deuterium incorporation using mass spectral fragmentation patterns, ensuring >99% isotopic purity (e.g., via COA documentation) .

Q. How should researchers optimize synthesis protocols for this compound to ensure reproducibility?

- Methodological Answer : Follow strict stoichiometric ratios for deuterium labeling during sodium salt formation. Use controlled crystallization conditions (e.g., solvent polarity, temperature) to avoid hydrate variations. Document raw data, including reaction yields, spectral peaks, and solubility profiles, in standardized tables .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound release rates under varying buffer conditions?

- Methodological Answer : Conduct comparative studies using phosphate and Tris-HCl buffers (pH 7.4) to isolate buffer capacity effects. For unexpected discrepancies (e.g., higher Tris buffer release rates despite lower capacity), analyze interfacial layer hydrodynamics via microscopy or rheometry. Incorporate additives like polyvinylpyrrolidone (PVP) to reduce crystallization artifacts .

- Data Analysis : Use nonlinear regression to model release kinetics, accounting for buffer-specific ion interactions (e.g., calcium chelation) .

Q. What experimental designs are appropriate for comparative efficacy studies of this compound against other NSAIDs in preclinical models?

- Methodological Answer : Implement twin-crossover assays in rodent models (e.g., carrageenan-induced edema or acetylcholine-induced writhing). Compare dose-response curves of this compound with reference compounds (e.g., aspirin, morphine) using ANOVA and post-hoc Tukey tests. Ensure blinding and randomization to reduce bias .

- Data Interpretation : Highlight interspecies metabolic differences by correlating plasma concentration-time profiles (via LC-MS) with analgesic efficacy .

Q. How can researchers address challenges in identifying this compound metabolites during pharmacokinetic studies?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for untargeted metabolomics in biological matrices (e.g., plasma, urine). Apply stable isotope tracing (d4-label) to distinguish parent drug signals from endogenous metabolites. Validate findings with synthetic metabolite standards and in vitro hepatic microsomal assays .

Data Presentation and Validation Guidelines

-

Tables : Include descriptive titles, units, and statistical annotations (e.g., mean ± SD). Example:

Buffer Type Release Rate (mg/cm²·min) pH Stability (48h) Tris-HCl 0.171 ± 0.02 7.3–7.5 Phosphate 0.031 ± 0.005 6.8–7.1 Source: Adapted from in vitro release studies . -

Figures : Use line graphs for time-dependent release profiles and bar charts for comparative efficacy. Annotate error bars and significance thresholds (e.g., p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.